molecular formula C12H15ClFNO3S B2902805 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide CAS No. 1396805-51-8

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

Cat. No. B2902805
M. Wt: 307.76
InChI Key: DKUOKMIHBSOLLL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. This compound is known for its unique chemical properties and has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 3-hydroxycyclohexylamine in the presence of a base to form the desired product.

Starting Materials
3-chloro-4-fluorobenzenesulfonyl chloride, 3-hydroxycyclohexylamine, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 3-chloro-4-fluorobenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 3-hydroxycyclohexylamine to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization to obtain 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide as a white solid.

Mechanism Of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has anti-inflammatory and analgesic effects. This compound has been shown to reduce the production of various inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. Additionally, this compound has been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide in lab experiments is its unique chemical properties. This compound is stable and can be easily synthesized using various methods. Additionally, this compound has been extensively studied, making it a well-characterized compound.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a unique chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to using this compound in lab experiments, further studies are needed to fully understand its mechanism of action and potential use in the development of new drugs.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has been extensively studied for its potential use as a pharmaceutical drug. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S/c13-11-7-10(4-5-12(11)14)19(17,18)15-8-2-1-3-9(16)6-8/h4-5,7-9,15-16H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUOKMIHBSOLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

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